Escaline (hydrochloride)

5-HT2A receptor Serotonergic psychedelic Receptor binding affinity

SAR studies on 4-alkoxy-3,5-dimethoxyphenethylamines cannot substitute mescaline for escaline without introducing non-linear potency errors that invalidate dose-response comparisons. Escaline (hydrochloride) CAS 3166-82-3 is the definitive 4-ethoxy reference compound delivering quantifiable benchmark values for systematic chain-length evaluation. • 5-8× greater 5-HT2A agonist activity vs. mescaline; validated in receptor binding (5-HT2C Ki = 177 nM) and in vivo HTR assays in C57BL/6J mice • ≥98% purity crystalline solid; documented solubility in DMSO (3 mg/mL), ethanol (10 mg/mL), PBS (3 mg/mL) for GC-MS/LC-MS/MS method development • Certified analytical reference standard supplied under DEA Schedule I compliance exclusively for research and forensic applications

Molecular Formula C12H20ClNO3
Molecular Weight 261.746
CAS No. 3166-82-3
Cat. No. B592906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEscaline (hydrochloride)
CAS3166-82-3
Synonyms4-ethoxy Mescaline
Molecular FormulaC12H20ClNO3
Molecular Weight261.746
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1OC)CCN)OC.Cl
InChIInChI=1S/C12H19NO3.ClH/c1-4-16-12-10(14-2)7-9(5-6-13)8-11(12)15-3;/h7-8H,4-6,13H2,1-3H3;1H
InChIKeyDIYZJKSBSOJZRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Escaline (hydrochloride) Overview and Procurement


Escaline (hydrochloride), formally 4-ethoxy-3,5-dimethoxyphenethylamine hydrochloride (CAS: 3166-82-3), is a substituted phenethylamine of the scaline family and the direct 4-ethoxy structural analog of mescaline (3,4,5-trimethoxyphenethylamine) [1]. The compound exists as a crystalline hydrochloride salt with a melting point of 165–166 °C, a molecular formula of C₁₂H₁₉NO₃•HCl, and a molecular weight of 261.75 g/mol . First synthesized in 1954 by Benington et al. and later characterized pharmacologically in the laboratory of David E. Nichols, escaline serves as a reference standard for structure-activity relationship studies of 4-alkoxy-3,5-dimethoxy-substituted phenethylamines [2]. It is listed under DEA Schedule I and is supplied exclusively for research and forensic applications by authorized vendors .

Why Substitution with Mescaline Analogs Fails


Generic substitution among mescaline analogs is scientifically untenable due to substantial, non-linear differences in 5-HT2A receptor binding affinity, functional activation potency, and in vivo behavioral efficacy that arise specifically from variations in the 4-position alkoxy chain length [1]. Escaline's 4-ethoxy substituent confers intermediate lipophilicity and receptor interaction characteristics that are not matched by the shorter 4-methoxy (mescaline) or longer 4-propoxy (proscaline) homologs [2]. A user procuring mescaline in expectation of escaline-equivalent potency would require approximately 8–12 times higher molar quantities in vitro and 5–10 times higher doses in vivo to achieve comparable 5-HT2A-mediated effects, fundamentally altering experimental design, cost projections, and dose-response relationships [3]. Similarly, substituting the α-methylated analog 3C-E for escaline introduces a distinct pharmacokinetic profile with different metabolic stability and CNS penetration characteristics, compromising the validity of any study requiring specific pharmacological isolation of the 4-ethoxy phenethylamine scaffold [4].

Escaline (hydrochloride) Differentiation Evidence


5-HT2A Receptor Agonist Potency

Escaline exhibits agonist activity at the serotonin 5-HT2A receptor that is 5- to 8-fold greater than that of its parent compound mescaline . This represents the most direct pharmacological differentiation between escaline and the archetypal 3,4,5-trimethoxy-substituted phenethylamine from which it is derived. The enhanced potency is attributed to the replacement of the 4-methoxy group with an ethoxy substituent, which increases lipophilicity and optimizes the compound's interaction with the orthosteric binding pocket of the 5-HT2A receptor [1].

5-HT2A receptor Serotonergic psychedelic Receptor binding affinity

5-HT2C Receptor Binding Affinity

At the cloned human 5-hydroxytryptamine 2C (5-HT2C) receptor, escaline demonstrates a binding affinity constant (Ki) of 177 nM as measured by displacement of the [¹²⁵I]-DOI radioligand [1]. The scaline class of compounds, including escaline, binds with up to 34-fold higher affinity to 5-HT2C receptors compared to mescaline, and extending the 4-alkoxy substituent from methoxy to ethoxy and propoxy systematically increases binding affinities at both 5-HT2A and 5-HT2C receptors [2]. Escaline occupies an intermediate position in this homologous series, with affinity exceeding mescaline but falling below proscaline (4-propoxy) at serotonergic targets.

5-HT2C receptor Binding affinity Serotonin receptor profiling

In Vivo Head Twitch Response Potency

In C57BL/6J mice, the head twitch response (HTR)—a 5-HT2A receptor-mediated behavioral assay—demonstrates that replacing the 4-methoxy substituent of mescaline with an ethoxy group (escaline) or a propoxy group (proscaline) increases in vivo potency [1]. This finding directly corroborates the in vitro receptor affinity data and extends the differentiation to a functional behavioral endpoint. TMA (3,4,5-trimethoxyamphetamine, the α-methyl homolog of mescaline) induces the HTR at twice the potency of mescaline, and similarly, 4-alkoxy homologation (methoxy → ethoxy → propoxy) of both mescaline and TMA increases HTR potency [2].

Head twitch response 5-HT2A behavior In vivo pharmacology

Human Oral Dosage Comparison

As documented in Alexander Shulgin's PiHKAL, the effective oral dosage range for escaline hydrochloride is 40–60 mg, with a duration of action of 8–12 hours [1]. This contrasts sharply with mescaline, which requires 200–400 mg orally to achieve comparable psychedelic effects [2]. The approximately 5–10× molar potency difference observed in humans closely parallels the in vitro 5-HT2A agonist activity differential (5–8×) and the in vivo mouse HTR potency increase . This human-derived dosage information provides a translational benchmark that validates escaline's enhanced potency across species and experimental models.

Human psychopharmacology Oral dosage Potency scaling

Physicochemical and Storage Specifications

Escaline hydrochloride (CAS 3166-82-3) is supplied as a crystalline solid with purity ≥98% . Documented solubility values are: DMSO (3 mg/mL), Ethanol (10 mg/mL), PBS pH 7.2 (3 mg/mL), and DMF (0.5 mg/mL) . The free base molecular weight is 225.28 g/mol, and the hydrochloride salt is 261.75 g/mol . Recommended storage is at -20°C, with vendor-certified stability of ≥5 years at room temperature in the continental United States . The melting point of the hydrochloride salt is 165–166 °C . These specifications enable accurate formulation, long-term experimental planning, and batch-to-batch consistency verification, though comparative stability data against mescaline hydrochloride or proscaline hydrochloride are not available in the current literature.

Physicochemical properties Solubility profile Long-term storage stability

Structural Identity and Alpha-Methyl Distinction

Escaline is the phenethylamine (non-α-methyl) analog of 3C-E (4-ethoxy-3,5-dimethoxyamphetamine) [1]. This structural distinction—the absence of an α-methyl group on the ethylamine side chain—confers significantly different pharmacological properties. α-Methylation in phenethylamine psychedelics generally increases metabolic stability by blocking monoamine oxidase (MAO) degradation, prolongs duration of action, and alters the balance of serotonergic versus dopaminergic activity [2]. Specifically, α-methylated analogs typically exhibit enhanced CNS penetration and reduced first-pass metabolism compared to their non-α-methyl counterparts. Escaline and 3C-E, despite sharing an identical aromatic substitution pattern (4-ethoxy-3,5-dimethoxy), are therefore not pharmacologically interchangeable [3].

Structure-activity relationship Phenethylamine scaffold Alpha-methyl homolog

Escaline (hydrochloride) Application Scenarios


5-HT2A and 5-HT2C Receptor Pharmacology and SAR

Escaline serves as the definitive 4-ethoxy reference compound within the scaline homologous series for structure-activity relationship (SAR) investigations of 4-alkoxy-3,5-dimethoxyphenethylamines. Its quantifiable 5–8× greater 5-HT2A agonist activity compared to mescaline and its specific 5-HT2C receptor binding affinity (Ki = 177 nM) establish clear benchmark values for systematic evaluation of chain-length effects (methoxy → ethoxy → propoxy) on serotonergic receptor interactions. The availability of these precise quantitative parameters makes escaline essential for laboratories conducting receptor binding displacement assays, functional activation studies, and molecular modeling of 5-HT2A orthosteric binding site interactions [7].

Head Twitch Response (HTR) Model Validation

For in vivo behavioral pharmacology studies employing the head twitch response (HTR) assay in rodents, escaline provides a validated intermediate-potency 5-HT2A agonist. Direct comparative studies demonstrate that the 4-ethoxy substitution increases HTR potency relative to the 4-methoxy (mescaline) baseline, while remaining distinct from the higher-potency 4-propoxy (proscaline) analog . This positions escaline as an optimal tool for dose-response curve construction in studies examining the relationship between 4-position alkoxy chain length and in vivo 5-HT2A-mediated behavior. The compound's demonstrated activity in C57BL/6J mice provides a reproducible experimental platform with established protocols .

Forensic Toxicology Reference Standard

Escaline hydrochloride (≥98% purity, CAS 3166-82-3) is supplied as a certified analytical reference standard for forensic toxicology applications . Its well-characterized physicochemical properties—including specific solubility values in DMSO (3 mg/mL), ethanol (10 mg/mL), and PBS (3 mg/mL), plus documented melting point (165–166 °C) and molecular weight (261.75 g/mol)—support method development for GC-MS, LC-MS/MS, and other analytical platforms . The compound's structural distinction from its α-methyl analog 3C-E (presence vs. absence of α-methyl group) necessitates escaline-specific reference standards for accurate identification and quantification in seized drug analysis and biological specimen testing [7].

Translational Psychedelic Research

Escaline's well-documented human oral dosage range (40–60 mg hydrochloride salt) and 8–12 hour duration of action provide a translational bridge between in vitro receptor data, rodent behavioral pharmacology, and human psychopharmacology. The approximately 5–10× potency increase over mescaline, validated across receptor binding, in vivo HTR, and human dosing , makes escaline a valuable calibration compound for studies investigating the relationship between 5-HT2A receptor occupancy and subjective effects. For research programs exploring psychedelic-assisted therapy models or neurobiological mechanisms of serotonergic psychedelics, escaline offers a well-characterized, intermediate-duration phenethylamine scaffold distinct from both shorter-acting tryptamines and longer-acting amphetamines [7].

Technical Documentation Hub

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